molecular formula C13H19NO B11896535 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline

5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11896535
M. Wt: 205.30 g/mol
InChI Key: PUUPYFBAFLZEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the 1,2,3,4-tetrahydroisoquinoline (THIQ) family, a privileged scaffold in medicinal chemistry and drug discovery. With the molecular formula C13H19NO and a CAS Number of 200396-55-0, this chemical serves as a versatile building block for the synthesis of novel bioactive molecules. The tetrahydroisoquinoline core is recognized for its diverse pharmacological potential. THIQ derivatives are investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The structure-activity relationship (SAR) of THIQs is well-explored, indicating that substitutions at various positions on the ring system, such as the 5-ethoxy and 2-ethyl groups present in this compound, are critical for modulating potency, selectivity, and metabolic stability . These derivatives are also valuable tools in neuroscience research, as some are known to interact with neurotransmitter receptors . From a synthetic chemistry perspective, this compound can be utilized in further chemical transformations. Common methods for constructing and functionalizing the THIQ core include the Pictet-Spengler condensation and Bischler-Nepieralski cyclization . Researchers can employ this building block to develop compound libraries for high-throughput screening or to optimize lead compounds in rational drug design programs. This product is offered as a high-purity material for research applications. It is intended for use in laboratory settings only by qualified professionals. This material is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

5-ethoxy-2-ethyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C13H19NO/c1-3-14-9-8-12-11(10-14)6-5-7-13(12)15-4-2/h5-7H,3-4,8-10H2,1-2H3

InChI Key

PUUPYFBAFLZEFW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)C=CC=C2OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves multistep reactions. One common method includes the Henry reaction, followed by Nef reaction, reductive amination, amidation, and N-alkylation . These steps involve the use of various reagents and catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydroisoquinoline derivatives often involves catalytic hydrogenation of isoquinoline using catalysts such as platinum or palladium . The process is optimized for high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H₂O₂, TBHP

    Reduction: NaBH₄, LiAlH₄

    Substitution: Various nucleophiles and electrophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been identified as a potential antagonist of human orexin receptors. Orexin receptors play a crucial role in regulating sleep and appetite, making this compound a candidate for treating disorders related to these functions. Specifically, it may be useful in managing:

  • Eating Disorders : Including conditions such as anorexia nervosa and bulimia, where appetite regulation is disrupted.
  • Sleep Disorders : Such as insomnia and narcolepsy, which are characterized by abnormal sleep patterns and excessive daytime sleepiness .

Mechanism of Action
The pharmacological activity of 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline is linked to its ability to modulate orexin receptor activity. By antagonizing these receptors, the compound may help restore normal appetite and sleep patterns, providing therapeutic benefits for patients suffering from related disorders .

Synthesis and Derivatives

Synthetic Routes
The synthesis of 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various chemical reactions that allow for the introduction of ethoxy and ethyl groups into the tetrahydroisoquinoline framework. This structural modification enhances the compound's stability and biological activity.

Derivatives and Their Applications
Research indicates that derivatives of tetrahydroisoquinoline compounds often exhibit enhanced pharmacological properties. For instance:

  • Bioactive Molecules : The compound can serve as a precursor for synthesizing more complex alkaloids or bioactive molecules with improved efficacy against various pathogens.
  • Neuroprotective Agents : Some studies suggest that tetrahydroisoquinoline derivatives may possess neuroprotective properties beneficial in treating neurodegenerative diseases .

Case Studies

Case Study 1: Orexin Receptor Antagonism
A study explored the effects of tetrahydroisoquinoline derivatives on orexin receptors. The findings indicated that these compounds could significantly reduce food intake in animal models, suggesting their potential application in treating obesity and related metabolic disorders .

Case Study 2: Anticonvulsant Activity
In another study focusing on the anticonvulsant properties of tetrahydroisoquinoline derivatives, researchers found that certain derivatives could effectively increase seizure thresholds in animal models. This suggests that 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline may also have applications in epilepsy management .

Comparative Data Table

Application AreaPotential UseMechanism of Action
Eating DisordersTreatment for anorexia/bulimiaOrexin receptor antagonism
Sleep DisordersManagement of insomnia/narcolepsyModulation of sleep-regulating pathways
NeuroprotectionTreatment for neurodegenerative diseasesNeuroprotective effects
Anticonvulsant ActivitySeizure managementIncrease in seizure threshold

Mechanism of Action

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical profiles of tetrahydroisoquinolines are heavily influenced by substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives
Compound Name Substituents Key Properties/Activities Source
5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline 5-ethoxy, 2-ethyl Hypothesized higher lipophilicity -
CKD712 6,7-dihydroxy, 1-α-naphthylmethyl Induces VEGF production, accelerates wound healing
6,7-Dimethoxy-2-methyl (N-Methylheliamine) 6,7-dimethoxy, 2-methyl Metabolite (HMDB), structural analog
Compound 14 from Peumus boldus 6,7-methylenedioxy, 2-methyl, 3-hydroxy-4-methoxybenzyl Inhibits HuBuChE
6,7-Dimethoxy-1-aryl derivatives 6,7-dimethoxy, 1-aryl Weak β-adrenoceptor agonism/antagonism

Substituent Effects on Physicochemical Properties

  • Ethoxy vs. Methoxy/Hydroxy Groups :

    • The 5-ethoxy group in the target compound is more lipophilic than methoxy or hydroxy groups in analogs like CKD712 (6,7-dihydroxy) or N-Methylheliamine (6,7-dimethoxy). This increased lipophilicity may enhance membrane permeability but reduce aqueous solubility .
    • In contrast, polar groups (e.g., 6,7-dihydroxy in CKD712) facilitate hydrogen bonding, critical for VEGF induction and receptor interactions .
  • Ethyl vs. Methyl at Position 2: The 2-ethyl group introduces greater steric bulk compared to 2-methyl derivatives (e.g., Compound 14 ). This could alter binding kinetics to enzymes like HuBuChE or β-adrenoceptors . Ethyl groups may also improve metabolic stability by slowing oxidative degradation compared to methyl .

Biological Activity

5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline (C13H19NO) is a compound derived from the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Antiviral Activity

Recent studies have highlighted the antiviral potential of THIQ derivatives against SARS-CoV-2. For instance, a study synthesized novel compounds based on the THIQ structure and identified that certain derivatives exhibited significant antiviral activity against SARS-CoV-2 in vitro. Specifically, one derivative demonstrated an EC50 of 2.78 μM with a selective index (SI) exceeding 71.94, outperforming chloroquine in human lung Calu-3 cell lines . This suggests that modifications to the THIQ scaffold can enhance antiviral properties.

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are also noted for their neuroprotective properties. Research indicates that compounds within this class may protect neuronal cells from oxidative stress-induced apoptosis. For example, certain THIQ derivatives have shown promise in reducing cell death in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide .

The mechanisms through which 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline exerts its biological effects are multifaceted:

  • Inhibition of Viral Replication : The antiviral activity is primarily attributed to the inhibition of post-entry viral replication mechanisms rather than preventing viral entry into host cells .
  • Neuroprotective Mechanisms : The neuroprotective effects may involve modulation of neuroinflammatory pathways and enhancement of brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal survival and function .

Research Findings and Case Studies

Several studies have been conducted to explore the biological activities of THIQ derivatives:

StudyCompound TestedBiological ActivityEC50 (μM)Selective Index
Trans-1Anti-SARS-CoV-22.78>71.94
Various THIQsNeuroprotectionN/AN/A

Case Study: Antiviral Activity

In a notable case study involving the synthesis of THIQ derivatives, researchers found that compound Trans-1 significantly inhibited SARS-CoV-2 replication in Vero E6 cells with an EC50 value comparable to established antivirals like chloroquine . This study emphasizes the potential for developing new antiviral agents based on modified THIQ structures.

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of THIQ derivatives revealed that certain compounds could significantly reduce cell death in SH-SY5Y cells under oxidative stress conditions. This highlights their potential use in treating neurodegenerative diseases .

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